4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide
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Overview
Description
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a thiophene ring
Scientific Research Applications
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials, such as organic semiconductors or polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound, often using amide bond formation techniques like the use of coupling reagents (e.g., EDC, DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Halogenated, nitrated, or other substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide: Lacks the thiophene and benzyl groups.
2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide: Lacks the methyl group.
4-methyl-2-(1H-pyrrol-1-yl)-N-benzylthiazole-5-carboxamide: Lacks the thiophene group.
Uniqueness
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(thiophen-3-yl)benzyl)thiazole-5-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the thiazole, pyrrole, and thiophene rings, along with the benzyl group, allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[(2-thiophen-3-ylphenyl)methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS2/c1-14-18(26-20(22-14)23-9-4-5-10-23)19(24)21-12-15-6-2-3-7-17(15)16-8-11-25-13-16/h2-11,13H,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDWZGPPPNIWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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